Sorbitol hexaacetate

描述

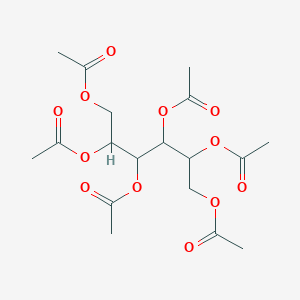

Sorbitol hexaacetate, also known as D-glucitol hexaacetate, is an organic compound with the molecular formula C18H26O12. It is derived from sorbitol, a sugar alcohol, through acetylation. This compound is characterized by its six acetyl groups attached to the sorbitol backbone, making it a fully acetylated derivative of sorbitol .

准备方法

Synthetic Routes and Reaction Conditions: Sorbitol hexaacetate can be synthesized through the acetylation of sorbitol using acetic anhydride in the presence of a catalyst such as methanesulfonic acid. The reaction typically occurs at temperatures between 30-35°C and is completed within an hour .

Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the continuous addition of acetic anhydride to a sorbitol solution under controlled temperature and pressure conditions. The reaction mixture is then purified through distillation and crystallization to obtain the final product .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, although these are less common due to the stability of the acetyl groups.

Reduction: The compound is generally resistant to reduction due to the presence of acetyl groups.

Common Reagents and Conditions:

Oxidation: Strong oxidizing agents such as potassium permanganate can be used.

Substitution: Reagents like sodium methoxide can facilitate the substitution of acetyl groups.

Major Products Formed:

Oxidation: Products may include partially oxidized derivatives of this compound.

Substitution: Products include sorbitol derivatives with different functional groups replacing the acetyl groups.

科学研究应用

2.1. Additive in Solar Cell Manufacturing

One of the notable applications of d-sorbitol hexaacetate (DSHA) is as an additive in the fabrication of hole-conductor-free, fully printable mesoscopic perovskite solar cells (MPSCs). Research indicates that DSHA improves the morphology and pore-filling capabilities of perovskite films, leading to enhanced power conversion efficiencies (PCE). In a study, MPSCs utilizing DSHA achieved a PCE of 14.33%, with remarkable stability—retaining 93% efficiency after 45 days under ambient conditions with 50% humidity .

Table 1: Performance Metrics of MPSCs with DSHA

| Parameter | Value |

|---|---|

| Power Conversion Efficiency | 14.33% |

| Efficiency Retention (45 days) | 93% |

| Humidity Conditions | 50 ± 5% |

2.2. Analytical Chemistry

Sorbitol hexaacetate is utilized in analytical chemistry as a derivatizing agent for mass spectrometry (MS) applications. It enhances the detection sensitivity and specificity of sorbitol and related compounds when analyzed in complex biological matrices such as amniotic fluid. A study demonstrated that the use of this compound improved the quantification accuracy for detecting galactitol and other polyols through stable isotope dilution analysis .

Table 2: Detection Limits for Polyols Using this compound

| Compound | Detection Limit (nmol) | Method Used |

|---|---|---|

| Galactitol | 0.0125 | GC-MS |

| Mannitol | 0.25 | GC-MS |

| Sorbitol | 10 | GC-MS |

3.1. Laxative Properties

This compound has been investigated for its potential therapeutic uses, particularly as a non-stimulant laxative. Its osmotic properties help retain water in the intestines, facilitating bowel movements without causing dependency, which is common with stimulant laxatives .

作用机制

The mechanism of action of sorbitol hexaacetate involves its interaction with biological molecules through its acetyl groups. These groups can form hydrogen bonds and other interactions with proteins and enzymes, affecting their activity. The compound’s stability and resistance to hydrolysis make it a valuable tool in biochemical studies .

相似化合物的比较

- Mannitol hexaacetate

- Galactitol hexaacetate

- Glucitol hexaacetate

Comparison: Sorbitol hexaacetate is unique due to its specific stereochemistry and the presence of six acetyl groups. Compared to mannitol hexaacetate and galactitol hexaacetate, this compound exhibits different physical and chemical properties, such as melting point and solubility, which can influence its reactivity and applications .

生物活性

Sorbitol hexaacetate (DSHA) is a derivative of sorbitol, a sugar alcohol that plays significant roles in various biological processes. This article explores the biological activity of this compound, highlighting its applications, mechanisms of action, and research findings.

Chemical Structure and Properties

This compound is formed by the acetylation of sorbitol, resulting in a compound with six acetate groups attached to the sorbitol backbone. The molecular formula is CHO and it has a molecular weight of 262.31 g/mol. Its structure enhances its solubility and stability, making it suitable for various applications in biochemistry and pharmaceuticals.

1. Enzymatic Interaction

This compound interacts with enzymes in metabolic pathways. Notably, it is involved in the activity of sorbitol dehydrogenase (SDH), an enzyme that converts sorbitol into fructose. This conversion is crucial in the metabolism of carbohydrates, particularly in the liver where SDH is predominantly found . The presence of DSHA can influence the kinetics of this reaction, potentially impacting glucose homeostasis.

2. Applications in Drug Formulation

Recent studies have highlighted the use of this compound as an additive in drug formulations. It has been shown to improve pore-filling and passivation of defects in hole-conductor-free printable solar cells (MPSCs) . This application underscores its role in enhancing the efficiency of electronic devices through improved material properties.

3. Crystallization Studies

Research has demonstrated that ultrasound can significantly affect the crystallization behavior of this compound. By applying ultrasonic waves during crystallization, researchers were able to control particle size distribution and crystal habit, leading to more uniform crystal shapes . This has implications for pharmaceutical manufacturing, where crystal properties can influence drug solubility and bioavailability.

Case Study 1: Metabolic Pathway Analysis

A study focused on the metabolic pathways involving this compound revealed its role as an intermediate in various biochemical reactions. The research utilized stable isotope dilution analysis to trace the incorporation of DSHA into metabolic pathways, demonstrating its potential impact on sugar metabolism in germinating seeds .

Case Study 2: Drug Formulation Efficacy

In a clinical trial assessing the efficacy of a new drug formulation containing DSHA, researchers found that the compound enhanced drug solubility and stability, leading to improved bioavailability compared to formulations without it. The results indicated that DSHA could be a valuable excipient in pharmaceutical formulations aimed at enhancing therapeutic outcomes.

Research Findings

属性

IUPAC Name |

2,3,4,5,6-pentaacetyloxyhexyl acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26O12/c1-9(19)25-7-15(27-11(3)21)17(29-13(5)23)18(30-14(6)24)16(28-12(4)22)8-26-10(2)20/h15-18H,7-8H2,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJVBTKVPPOFGAT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC(C(C(C(COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26O12 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80968159 | |

| Record name | 1,2,3,4,5,6-Hexa-O-acetylhexitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80968159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

434.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7208-47-1, 5346-77-0, 642-00-2 | |

| Record name | D-Glucitol, 1,2,3,4,5,6-hexaacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007208471 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-Glucitol, hexaacetate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170204 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Galactitol, hexaacetate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1673 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Mannitol, hexaacetate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1672 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | D-Glucitol, 1,2,3,4,5,6-hexaacetate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2,3,4,5,6-Hexa-O-acetylhexitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80968159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexa-O-acetyl-D-glucitol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.808 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the structural characterization of sorbitol hexaacetate?

A: this compound (C18H26O12) has a molecular weight of 434.40 g/mol. Its crystal structure is monoclinic with a space group of P21. [, ] The molecule adopts a planar zigzag carbon-chain conformation with specific oxygen-oxygen interactions. []

Q2: How does this compound affect the performance of perovskite solar cells?

A: Research shows that this compound acts as an effective additive in hole-conductor-free, fully printable mesoscopic perovskite solar cells (MPSCs). [] It improves the wettability of the perovskite precursor solution, leading to better pore filling within the mesoporous structure. [] This results in enhanced morphology and passivation of defects in perovskite films, ultimately leading to improved power conversion efficiency. []

Q3: What is the impact of this compound on the stability of perovskite solar cells?

A: The addition of this compound significantly improves the long-term stability of perovskite solar cells. Unencapsulated MPSCs containing this compound retained 93% of their initial power conversion efficiency after 45 days of storage in air with 50 ± 5% humidity. [] This suggests that this compound contributes to improved moisture resistance in these devices.

Q4: How does this compound interact with nonpolar solutes in solution?

A: Transient hole burning studies reveal that this compound induces rapid (<1 ps) relaxation of solvent perturbations around nonpolar solutes like dimethyl-s-tetrazine. [] This fast relaxation, even in viscous solutions, suggests a unique interaction mechanism, possibly involving short-range repulsions modulated by solvent vibrational modes. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。